molecular formula C16H11F2NOS2 B2745053 N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide CAS No. 2380034-24-0

N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide

Cat. No.: B2745053
CAS No.: 2380034-24-0
M. Wt: 335.39
InChI Key: CPKOGCOWMJPVRN-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-3,4-difluorobenzamide is a benzamide derivative featuring a bithiophene moiety linked via a methylene bridge to a 3,4-difluorinated benzamide core. Its synthesis likely involves coupling reactions between thiophene-based intermediates and fluorinated benzoyl chlorides, akin to methodologies described for related compounds (e.g., Stille coupling for thiophene derivatives ). The compound’s structural design combines the electronic properties of fluorinated aromatics with the π-conjugation of bithiophene, making it relevant for applications in organic electronics or bioactive molecules.

Properties

IUPAC Name

3,4-difluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NOS2/c17-14-2-1-10(6-15(14)18)16(20)19-7-13-5-12(9-22-13)11-3-4-21-8-11/h1-6,8-9H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKOGCOWMJPVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated synthesis and purification systems would also be essential to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings.

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The bithiophene moiety can participate in π-π stacking interactions, while the difluorobenzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Properties: Bithiophene derivatives exhibit higher charge mobility than mono-thiophene analogs, as demonstrated in EDOT-based quaterthiophenes . The target compound’s 3,4-difluoro substitution may further tune HOMO-LUMO levels for optoelectronic applications.
  • Bioactivity : Fluorinated benzamides are prevalent in agrochemicals (e.g., diflufenican ) and pharmaceuticals. The 3,4-difluoro pattern could enhance metabolic stability compared to 2,6-difluoro analogs, as seen in kinase inhibitors .
  • Synthetic Challenges : Achieving regioselective fluorination and coupling with bithiophene requires precise control, as overhalogenation risks reducing solubility or reactivity .

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide is a compound with significant potential in biological research due to its unique structural characteristics and electronic properties. This article delves into its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of thiophenes, featuring a bithiophene moiety linked to a difluorobenzamide group. The molecular formula is C17H12F2NOSC_{17}H_{12}F_2NOS with a molecular weight of 367.4 g/mol. Its structure facilitates various interactions at the molecular level, making it a candidate for biological studies.

The biological activity of this compound is primarily attributed to its ability to engage in π-π stacking interactions and hydrogen bonding with target molecules. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The difluorobenzamide group may inhibit specific enzymes by mimicking substrate structures.
  • Antimicrobial Activity : The compound's structure suggests potential efficacy against microbial strains through disruption of cellular processes.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzamide derivatives, noting that compounds with similar structures exhibit significant activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results.

CompoundMIC (µg/mL)Target Organism
Benzamide Derivative 1128Staphylococcus aureus
Benzamide Derivative 2256Staphylococcus aureus

These findings suggest that this compound could exhibit similar antimicrobial properties due to its structural similarities.

Antifungal Activity

In addition to antibacterial properties, the compound's potential antifungal activity has been highlighted in recent research on related thiophene derivatives. For example, novel benzoylurea derivatives demonstrated moderate antifungal effects against pathogens like Botrytis cinerea.

CompoundEC50 (µg/mL)Target Fungus
Compound A6.72Botrytis cinerea
Compound B5.21Rhizoctonia solani

Although direct data for this compound is not yet available, the structural framework suggests potential activity against similar fungal strains.

Case Studies and Research Findings

  • Antibacterial Properties : A study focused on benzamide derivatives found that specific substitutions significantly enhanced antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of electronic properties and steric factors in determining efficacy .
  • Computational Studies : Computational modeling has suggested that the electronic configuration of compounds similar to this compound plays a crucial role in their interaction with biological targets. These insights can guide further experimental validations .

Q & A

Q. What is a robust synthetic route for N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-difluorobenzamide, and which parameters critically influence yield and purity?

The synthesis involves three key steps: (1) preparation of the 3,3'-bithiophene core, (2) functionalization with a methyl group, and (3) coupling with 3,4-difluorobenzamide.

  • Bithiophene Core : Use Lawesson’s reagent to thionate a γ-ketoamide precursor, followed by cyclization to form the 3,3'-bithiophene moiety under inert atmosphere (Ar/N₂) .
  • Methylation : Introduce the methyl group via nucleophilic substitution or Grignard reactions, optimizing solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) .
  • Amide Coupling : Employ carbodiimide-based coupling (e.g., EDC/HOBt) with 3,4-difluorobenzoic acid, monitoring pH (6–7) to minimize side reactions . Critical parameters include inert atmosphere (prevents oxidation), stoichiometric control of reagents (1:1.2 molar ratio for coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are essential for characterizing this compound’s structural and electronic properties?

  • Structural Confirmation :
  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and purity (e.g., ¹⁹F shifts at δ -110 to -120 ppm for difluorobenzamide) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected m/z ~400–420) .
    • Purity Assessment :
  • HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
    • Electronic Properties :
  • UV-Vis/Fluorescence Spectroscopy : Measure λₐₛₛ (e.g., 300–400 nm for bithiophene π→π* transitions) and charge-transfer behavior .
  • Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., E_HOMO ≈ -5.2 eV for thiophene derivatives) .

Q. What biological targets are plausible based on structural analogs, and how can binding affinity be evaluated?

  • Target Hypotheses :
  • Kv7 Potassium Channels : Analog N-(2-chloro-5-pyrimidinyl)-3,4-difluorobenzamide (ICA-069673) activates Kv7.2/7.3, suggesting neuropharmacological potential .
  • Enzymatic Targets : Fluorobenzamide moieties often inhibit kinases or proteases; screen against kinase panels (e.g., EGFR, MAPK) .
    • Binding Assays :
  • Electrophysiology : Patch-clamp studies on transfected HEK293 cells expressing Kv7 channels .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized targets .

Advanced Research Questions

Q. How can electronic properties be optimized for applications in organic semiconductors?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, enhancing n-type semiconductor behavior .
  • DFT Calculations : Model HOMO/LUMO distribution to predict charge transport (e.g., Gaussian09 with B3LYP/6-31G*) .
  • Thin-Film Characterization : Use atomic force microscopy (AFM) to assess morphology and four-point probe for conductivity (target σ > 10⁻³ S/cm) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Systematic Parameter Screening :
  • Design of Experiments (DoE) : Vary temperature, catalyst loading (e.g., Pd(PPh₃)₄ for coupling), and solvent (DMF vs. DMSO) to identify optimal conditions .
    • By-Product Analysis :
  • LC-MS : Identify impurities (e.g., unreacted bithiophene or over-oxidized species) and adjust reaction stoichiometry .
    • Reproducibility Protocols : Validate yields across ≥3 independent trials under controlled humidity (<30% RH) .

Q. What computational strategies improve bioactivity or electronic performance?

  • Molecular Docking : Use AutoDock Vina to predict binding poses with Kv7 channels (PDB: 6UVM), focusing on fluorobenzamide-thiophene interactions .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with Kv7 activation EC₅₀ values .
  • DFT for Band Gap Tuning : Modify the bithiophene dihedral angle to reduce bandgap (e.g., from 3.2 eV to 2.8 eV) for better light absorption .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

  • Assay Standardization :
  • Use common cell lines (e.g., HEK293 for Kv7) and control compounds (e.g., retigabine) to normalize activity metrics .
    • Metabolic Stability Testing :
  • Incubate with liver microsomes to assess if CYP450-mediated degradation explains variability in IC₅₀ values .

Q. Why do electronic properties vary in thin-film vs. solution studies?

  • Morphological Effects :
  • Anneal films at 150°C to improve crystallinity and reduce grain boundaries, enhancing charge mobility .
    • Solvent Polarity :
  • Spin-coating from chlorobenzene (high boiling point) vs. THF to optimize π-π stacking .

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